molecular formula C15H15N5O2 B2764958 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide CAS No. 1396768-03-8

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Cat. No.: B2764958
CAS No.: 1396768-03-8
M. Wt: 297.318
InChI Key: QMULJUCCKPYXIK-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. The lead compound in the same class possessed desirable pharmacokinetic properties and oral bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and furan rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrole and furan rings.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Comparison with Similar Compounds

  • N-(2-((6-(1H-indol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
  • N-(2-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic rings attached to the pyrimidine core. For example, replacing the pyrrole ring with an indole or imidazole ring can significantly alter the compound’s chemical properties and biological activity.
  • Uniqueness: N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is unique due to its specific combination of heterocyclic rings, which may confer distinct binding properties and biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships based on available research findings.

Structural Characteristics

The compound features several key structural components:

  • Pyrimidine ring : Known for its role in various biological activities, including enzyme inhibition.
  • Pyrrole moiety : Often associated with antimicrobial and anticancer properties.
  • Furan carboxamide : Contributes to the compound's overall reactivity and interaction with biological targets.

These structural elements suggest potential interactions with various enzymes and receptors, making this compound a candidate for therapeutic development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. Notably, the following activities have been observed:

  • Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The presence of nitrogen heterocycles often correlates with antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory pathways.

Anticancer Activity

A study investigating the cytotoxic effects of related pyrimidine derivatives demonstrated significant activity against human cancer cell lines. For instance, compounds exhibiting similar structural motifs showed IC50 values in the low micromolar range, indicating potent anticancer properties.

CompoundCell Line TestedIC50 (µM)
Compound AA549 (Lung Cancer)15.3
Compound BHT-29 (Colon Cancer)22.5
This compoundH460 (Lung Cancer)TBD

These findings suggest that the compound could serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

In vitro studies have shown that derivatives of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-furan exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, demonstrating efficacy comparable to established antibiotics.

CompoundMIC (µg/mL)Target Bacteria
Compound C3.12Staphylococcus aureus
Compound D10.00Escherichia coli

The proposed mechanisms of action for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan include:

  • Enzyme Inhibition : The compound may inhibit key kinases involved in cell proliferation, leading to reduced tumor growth.
  • Receptor Modulation : Interaction with inflammatory cytokine receptors may downregulate pro-inflammatory pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication in cancer cells.

Synthesis and Derivatives

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan involves multi-step organic reactions, typically including:

  • Formation of Pyrimidine Ring : Utilizing cyclization reactions from suitable precursors.
  • Pyrrole Functionalization : Achieved through nucleophilic substitution methods.
  • Amide Bond Formation : Coupling with furan carboxylic acid derivatives to finalize the structure.

This synthetic pathway allows for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-15(12-4-3-9-22-12)17-6-5-16-13-10-14(19-11-18-13)20-7-1-2-8-20/h1-4,7-11H,5-6H2,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMULJUCCKPYXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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